Enhanced Acidity (Lower pKa) Relative to 2,4- and 3,4-Dichloro Regioisomers
3-(2,5-Dichlorophenyl)acrylic acid exhibits a predicted pKa of 4.12 ± 0.10, which is lower than the predicted pKa values of its closest dichlorinated regioisomers: 2,4-dichlorocinnamic acid (pKa 4.17 ± 0.13) and 3,4-dichlorocinnamic acid (pKa 4.18 ± 0.10) . This enhanced acidity arises from the electron-withdrawing effect of the two chlorine atoms at the 2- and 5-positions, which stabilizes the conjugate base more effectively than the 2,4- or 3,4-substitution patterns.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa 4.12 ± 0.10 (predicted) |
| Comparator Or Baseline | 2,4-Dichlorocinnamic acid: pKa 4.17 ± 0.13 (predicted); 3,4-Dichlorocinnamic acid: pKa 4.18 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = 0.05–0.06 units lower than 2,4- and 3,4-regioisomers |
| Conditions | Predicted using Advanced Chemistry Development (ACD/Labs) Software V11.02; all values are computational estimations |
Why This Matters
A lower pKa translates to a higher proportion of carboxylate anion at physiological or near-neutral pH conditions, which directly impacts aqueous solubility, membrane permeability, and metal-chelating capacity—key parameters for selecting a cinnamic acid scaffold in medicinal chemistry, coordination chemistry, or buffer preparation.
